2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(1-Methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a piperidine ring linked to a 1-methylindole-3-carbonyl group. The 1,8-naphthyridine scaffold is known for its diverse pharmacological applications, including antimicrobial, antihistaminic, and neuropharmacological activities . The piperidine-indole moiety in this compound may enhance its bioavailability and target specificity, as indole derivatives are frequently associated with serotonin receptor modulation and antimicrobial synergy . While direct synthesis data for this compound are unavailable in the provided evidence, analogous 1,8-naphthyridine derivatives are typically synthesized via Gould–Jacobs cyclization, followed by N-alkylation and coupling reactions with amines or heterocycles .
Properties
IUPAC Name |
(1-methylindol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-26-15-19(18-6-2-3-7-21(18)26)23(28)27-13-10-16(11-14-27)20-9-8-17-5-4-12-24-22(17)25-20/h2-9,12,15-16H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZARWKAYVPKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the naphthyridine system can be constructed via a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the naphthyridine system can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine lies in its indole-piperidine substituent. Key comparisons with related compounds include:
Key Observations :
- The indole-piperidine group in the target compound distinguishes it from pyrrolidine- or piperazine-substituted analogues (e.g., 5a5, NA-2) .
Pharmacological Activities
However, inferences can be drawn from structural analogues:
Key Observations :
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